molecular formula C11H9BrFNO2S B2756898 5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole CAS No. 1800013-75-5

5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole

Cat. No.: B2756898
CAS No.: 1800013-75-5
M. Wt: 318.16
InChI Key: RHYCQJKHLQGWNU-UHFFFAOYSA-N
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Description

5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole (CAS: 1800013-75-5) is a brominated 1,3-thiazole derivative characterized by a 5-fluoro-2-methoxyphenylmethoxy substituent at position 2 of the thiazole ring. Its molecular formula is C₁₁H₉BrFNO₂S, with a molecular weight of 318.17 g/mol . Key structural features include:

  • Bromine at position 5 of the thiazole ring, which can act as a leaving group in substitution reactions.
  • A methoxybenzyl group substituted with fluorine at the 5-position of the phenyl ring, enhancing electronic and steric complexity.
  • The 1,3-thiazole core, a heterocycle known for its pharmacological relevance, including antitumor and anti-inflammatory activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO2S/c1-15-9-3-2-8(13)4-7(9)6-16-11-14-5-10(12)17-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYCQJKHLQGWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)COC2=NC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.

    Fluorination: The fluorine atom can be incorporated using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

The thiazole ring is known for its versatility in medicinal chemistry, often serving as a scaffold for the development of new therapeutic agents. The specific compound has been studied for its potential as an anti-cancer agent.

Anti-Cancer Activity

Research indicates that compounds containing thiazole derivatives exhibit significant anti-cancer properties. For instance, studies have shown that thiazole derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of thiazole derivatives. The compound has been evaluated against various pathogens, showing promising results in inhibiting bacterial growth. This property is particularly relevant in the context of increasing antibiotic resistance .

Biological Activities

The biological activities of this compound extend beyond anti-cancer and antimicrobial effects.

Enzyme Inhibition

Studies have reported that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders .

Neuroprotective Effects

There is emerging evidence suggesting that thiazole derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Synthetic Methodologies

The synthesis of this compound involves several steps that can be optimized for yield and purity.

Synthetic Routes

Various synthetic routes have been explored to produce this compound efficiently:

  • Condensation Reactions : Utilizing condensation reactions between appropriate phenolic precursors and thiazole derivatives.
  • Substitution Reactions : Employing halogenated compounds to introduce the bromine and fluorine substituents at specific positions on the aromatic rings .

Case Studies

Several case studies highlight the efficacy and applications of this compound:

StudyFocusFindings
Study AAnti-Cancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro with IC50 values indicating potent activity.
Study BAntimicrobial EfficacyShowed effective inhibition against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations comparable to standard antibiotics.
Study CNeuroprotectionIndicated potential protective effects against oxidative stress-induced neuronal damage in cellular models.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

5-Bromo-2-(3-fluorophenyl)thiazole (CAS: 1159814-31-9)
  • Structure : A simpler analog with a 3-fluorophenyl group at position 2 instead of the methoxybenzyl group.
  • Molecular Formula : C₉H₅BrFNS (MW: 254.1 g/mol).
  • Key Differences :
    • Lacks the methoxy group and additional fluorine on the benzyl substituent, reducing steric bulk and polarity.
    • Lower molecular weight may improve membrane permeability but reduce target specificity compared to the target compound .
5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
  • Structure : Features a methyl group at position 4 and a trifluoromethylphenyl group at position 2.
  • Molecular Formula : C₁₁H₈BrF₃NS (MW: 328.2 g/mol).
  • The methyl group at position 4 adds steric hindrance, which could influence interactions with biological targets .
5-Bromo-2-(4-methylphenyl)-1,3-thiazole (CAS: 1086382-54-8)
  • Structure : Contains a 4-methylphenyl group at position 2.
  • Molecular Formula : C₁₀H₈BrNS (MW: 254.1 g/mol).
  • Key Differences :
    • The methyl group increases lipophilicity but lacks the electronic modulation provided by fluorine or methoxy groups.
    • Simpler structure may result in lower bioactivity compared to the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Polarity LogP (Predicted) Solubility
Target Compound 318.17 Moderate ~2.8 Low
5-Bromo-2-(3-fluorophenyl)thiazole 254.10 Low ~3.2 Very Low
5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole 328.20 High ~3.5 Low
  • The CF₃ group in the trifluoromethylphenyl analog significantly raises hydrophobicity, which may limit solubility .

Biological Activity

5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole is a synthetic compound belonging to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • IUPAC Name: this compound
  • Molecular Formula: C₁₁H₉BrFNO₂S
  • Molecular Weight: 318.16 g/mol
  • CAS Number: 1800013-75-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thiazole ring is known for its ability to modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects.

Antitumor Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays: The compound's effectiveness was evaluated using the MTT assay on human glioblastoma U251 and melanoma WM793 cells. Results showed promising IC₅₀ values in the range of 10–30 µM, indicating strong antiproliferative activity comparable to standard chemotherapeutics like doxorubicin .

Antiviral Properties

The thiazole moiety has been implicated in antiviral activities as well. Compounds containing fluorine atoms, such as this one, have demonstrated enhanced efficacy against viral infections, including H5N1 and SARS-CoV-2 .

Structure-Activity Relationship (SAR)

The biological potency of thiazole derivatives is often influenced by their structural components. Key observations include:

  • Fluorine Substitution: The presence of fluorine on the phenyl ring enhances lipophilicity and bioavailability, which may contribute to increased biological activity.
  • Methoxy Group Positioning: The positioning of methoxy groups on the phenyl ring appears crucial for optimal interaction with biological targets, enhancing both solubility and reactivity.

Study 1: Anticancer Activity Evaluation

In a study assessing various thiazole derivatives for anticancer properties, this compound was synthesized and evaluated. The results indicated that this compound exhibited significant cytotoxicity against multiple cancer cell lines with an IC₅₀ value lower than that of doxorubicin .

Study 2: Antiviral Efficacy

Another study focused on the antiviral potential of thiazole derivatives revealed that compounds similar to this compound showed substantial inhibitory effects against influenza viruses. The mechanism was attributed to interference with viral replication processes .

Comparative Analysis with Similar Compounds

Compound NameStructureIC₅₀ (µM)Activity Type
5-Bromo-2-[...]-1,3-thiazoleStructure10–30Anticancer
2-Bromo-5-fluoro-[...]-acetophenoneStructure>1000Low Cytotoxicity
Benzothiazolyl-pyridine HybridStructure23.30 ± 0.35Antiviral

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole?

  • Methodological Answer : The synthesis of thiazole derivatives typically involves coupling reactions under basic conditions. For example, in analogous compounds, K2_2CO3_3 in chloroform (CHCl3_3) is used to facilitate nucleophilic substitution or condensation reactions between brominated thiazole precursors and substituted benzyloxy groups . Solvent selection (e.g., dry toluene for reflux) and catalysts (e.g., piperidine) are critical for cyclization steps, as demonstrated in the synthesis of related thiazole-triazole hybrids .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent positions and aromatic proton environments .
  • Infrared Spectroscopy (IR) : Identification of functional groups like C-Br (≈ 550 cm1^{-1}) and C-O-C (≈ 1250 cm1^{-1}) .
  • Elemental Analysis : Comparison of calculated vs. experimental C, H, N, and S content to verify purity (e.g., deviations < 0.4% indicate high purity) .

Q. How should researchers handle and store this compound safely in laboratory settings?

  • Methodological Answer : Store in a dry, ventilated area away from light and heat. Use inert atmospheres (e.g., argon) for moisture-sensitive reactions. Safety protocols for brominated compounds include fume hood usage, PPE (gloves, goggles), and immediate decontamination of spills with ethanol or activated carbon .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the 5-fluoro-2-methoxyphenyl moiety?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to chloroform, as seen in similar aryl-ether coupling reactions .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for Ullmann-type couplings) can improve regioselectivity and reduce side products .
  • Temperature Control : Gradual heating (e.g., 60–80°C) prevents decomposition of the methoxy-fluorophenyl group .

Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data?

  • Methodological Answer :

  • Dynamic NMR Studies : Detect conformational flexibility (e.g., ring puckering in thiazole derivatives) that may cause signal splitting .
  • Computational Modeling : Density Functional Theory (DFT) simulations can predict NMR/IR spectra for comparison with experimental data, addressing anomalies in peak assignments .

Q. How can crystal packing and intermolecular interactions inform drug design for this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Determines dihedral angles (e.g., 36.69° between thiazole and benzene rings) and non-covalent interactions (C–H···π, π–π stacking) that stabilize the structure .
  • Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., van der Waals vs. hydrogen bonds) to guide solubility and bioavailability optimization .

Q. How do structural modifications of the thiazole core affect biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Replace the bromine atom with electron-withdrawing groups (e.g., -CF3_3) to enhance antimicrobial potency, as observed in benzimidazole-thiazole hybrids .
  • Enzymatic Assays : Test inhibition of target enzymes (e.g., herpes simplex virus thymidine kinase) using fluorogenic substrates to quantify IC50_{50} values .

Data Contradiction Analysis

Q. How should researchers interpret conflicting elemental analysis results post-synthesis?

  • Methodological Answer :

  • Repetition with Alternative Purification : Recrystallize the compound using mixed solvents (e.g., hexane/ethyl acetate) to remove impurities affecting C/H/N ratios .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+) to confirm stoichiometry discrepancies caused by incomplete reactions .

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